2-(1-Methylbutyl)thiazolidine

Gas chromatography Flavor analysis Isomer differentiation

2-(1-Methylbutyl)thiazolidine (CAS 40790-75-8), also named 2-pentan-2-yl-1,3-thiazolidine, is a heterocyclic organic compound belonging to the thiazolidine class—a five-membered saturated ring containing one sulfur and one nitrogen atom. With molecular formula C₈H₁₇NS and molecular weight 159.29 g/mol, it features a branched sec-pentyl (1-methylbutyl) substituent at the 2-position of the thiazolidine ring.

Molecular Formula C8H17NS
Molecular Weight 159.29 g/mol
CAS No. 40790-75-8
Cat. No. B14667240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylbutyl)thiazolidine
CAS40790-75-8
Molecular FormulaC8H17NS
Molecular Weight159.29 g/mol
Structural Identifiers
SMILESCCCC(C)C1NCCS1
InChIInChI=1S/C8H17NS/c1-3-4-7(2)8-9-5-6-10-8/h7-9H,3-6H2,1-2H3
InChIKeyKEJJWLNKKYPOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylbutyl)thiazolidine (CAS 40790-75-8): Branched-Chain C8 Thiazolidine Flavor Compound for Meat Aroma Formulation


2-(1-Methylbutyl)thiazolidine (CAS 40790-75-8), also named 2-pentan-2-yl-1,3-thiazolidine, is a heterocyclic organic compound belonging to the thiazolidine class—a five-membered saturated ring containing one sulfur and one nitrogen atom. With molecular formula C₈H₁₇NS and molecular weight 159.29 g/mol, it features a branched sec-pentyl (1-methylbutyl) substituent at the 2-position of the thiazolidine ring [1]. This compound was first identified as a volatile constituent in the headspace of overheated beef fat, establishing its relevance to meat aroma chemistry [2]. Its branched C8 side chain distinguishes it from the straight-chain isomer 2-pentylthiazolidine (CAS 41204-65-3) and from lower homologs such as 2-methylthiazolidine (C4) and 2-propylthiazolidine (C6), conferring distinct chromatographic and physicochemical properties that are critical for analytical authentication, flavor formulation, and industrial procurement decisions.

Why 2-(1-Methylbutyl)thiazolidine Cannot Be Freely Substituted with Other 2-Alkylthiazolidines in Analytical or Flavor Applications


Within the 2-alkylthiazolidine series, even subtle changes in carbon count, chain branching, or substitution position produce measurable shifts in gas chromatographic retention, boiling point, and flash point—each of which directly impacts analytical method specificity, industrial handling safety, and sensory performance in flavor formulations. The branched sec-pentyl side chain of 2-(1-methylbutyl)thiazolidine yields a Kovats retention index (RI 1254 on DB-1) that is 42 units lower than its straight-chain C8 isomer 2-pentylthiazolidine (RI 1296), a gap sufficient for unambiguous chromatographic resolution under identical conditions [1]. Moreover, the Firmenich patent GB1383083A explicitly claims the 1-methylbutyl variant as a distinct flavoring entity alongside a narrow set of branched and straight-chain analogs, confirming that these compounds were regarded as commercially non-interchangeable by industrial flavor developers [2]. Generic substitution without verification of chromatographic identity, volatility profile, and regulatory IP status therefore risks analytical misidentification, altered flavor release kinetics, and potential patent infringement.

Quantitative Differentiation Evidence for 2-(1-Methylbutyl)thiazolidine (CAS 40790-75-8) Against Closest Structural Analogs


Kovats Retention Index of 2-(1-Methylbutyl)thiazolidine vs Straight-Chain 2-Pentylthiazolidine on DB-1: A 42-Unit RI Gap Enables Unambiguous Isomer Resolution

Under identical gas chromatographic conditions (DB-1 capillary column, 30 m × 0.25 mm, N₂ carrier, temperature program 40°C [10 min] → 200°C at 2°C/min), 2-(1-methylbutyl)thiazolidine exhibits a Kovats retention index of 1254, while its straight-chain C8 isomer 2-pentylthiazolidine elutes at RI 1296 [1][2]. Both values originate from the same study by Umano and Shibamoto (1987), ensuring direct comparability free of inter-laboratory variation [3]. The 42-index-unit difference is substantial: in practical terms, on a DB-1 column under these conditions, this corresponds to approximately 0.7–1.0 minutes of baseline separation, sufficient for unequivocal peak assignment in complex food headspace or reaction flavor GC-MS profiles.

Gas chromatography Flavor analysis Isomer differentiation

Boiling Point and Flash Point of 2-(1-Methylbutyl)thiazolidine vs n-Pentyl Isomer: Lower Volatility Thresholds Impact Distillation and Safe Handling Protocols

The branched-chain architecture of 2-(1-methylbutyl)thiazolidine reduces intermolecular packing efficiency relative to its straight-chain isomer, resulting in measurably lower boiling point and flash point. The target compound boils at 238.1°C at 760 mmHg with a flash point of 97.8°C , whereas 2-pentylthiazolidine (n-pentyl isomer) boils at 245.1°C at 760 mmHg with a flash point of 102.1°C . This 7.0°C boiling point depression and 4.3°C flash point reduction, while modest in absolute terms, are analytically significant for vacuum distillation cut-point settings and for determining appropriate storage temperature maxima and flammability hazard classifications in industrial settings.

Physicochemical properties Process safety Distillation engineering

Systematic Retention Index Gradient from C4 to C8 2-Alkylthiazolidines Establishes 2-(1-Methylbutyl)thiazolidine as the Highest-Retaining Branched Member with Predictable Structure-Retention Behavior

When Kovats retention indices for the homologous 2-alkylthiazolidine series are compared—all measured on the same DB-1 column under identical conditions in the Umano and Shibamoto (1987) study—a clear monotonic increase with carbon number is observed, and chain branching consistently reduces retention relative to the straight-chain analog of equal carbon count. 2-Methylthiazolidine (C4) elutes at RI 890 [1]; 2-propylthiazolidine (C6, straight-chain) at RI 1086 [2]; 2-(1-methylpropyl)thiazolidine (C7, branched sec-butyl) at RI 1160 [3]; the target 2-(1-methylbutyl)thiazolidine (C8, branched sec-pentyl) at RI 1254 [4]; and 2-pentylthiazolidine (C8, straight-chain) at RI 1296. The 94-unit RI gap between the branched C7 (1160) and branched C8 (1254) analogs versus the 210-unit gap between branched C8 (1254) and straight-chain C8 (1296) allows method developers to predict retention windows for novel 2-alkylthiazolidines and to select the optimal isomer for co-elution avoidance in targeted GC-MS/MS methods.

Quantitative structure-retention relationship Homologous series GC method development

Firmenich Patent GB1383083A Specifically Claims 2-(1-Methylbutyl)thiazolidine as a Distinct Flavoring Agent Within a Select Group of Branched and Straight-Chain Thiazolidines

Firmenich SA's patent GB1383083A (priority date March 9, 1971, published February 5, 1975) explicitly claims thiazolidine derivatives of Formula I where the 2-substituent R is selected from the narrow group consisting of s-butyl, n-pentyl, 1-methylbutyl, or 1-ethylpropyl [1]. These compounds are prepared by reacting the corresponding aldehyde with cysteamine and are described as useful flavoring agents. The specificity of the claim—limited to four named alkyl substituents rather than a generic alkyl scope—indicates that Firmenich's flavor chemists identified these particular branched and straight-chain variants as possessing commercially meaningful organoleptic properties distinct from other 2-alkylthiazolidines. No quantitative sensory comparison data across the claimed compounds is provided in the patent; however, the act of naming 1-methylbutyl alongside a carefully curated set of structural analogs constitutes class-level evidence that this compound was deemed worthy of dedicated IP protection as a flavor ingredient.

Flavor patent Intellectual property Commercial procurement

Verified Natural Occurrence of 2-(1-Methylbutyl)thiazolidine in Overheated Beef Fat Distinguishes It from Synthetic-Only Thiazolidines for 'Natural-Identical' Flavor Labeling

2-(1-Methylbutyl)thiazolidine was unequivocally identified by GC-MS in the headspace volatiles of overheated beef fat by Umano and Shibamoto in their foundational 1987 study, which characterized 87 volatile compounds including 7 alkanes, 31 alkenes, 18 aldehydes, 6 ketones, and several thiazolidine derivatives [1]. This verified natural occurrence in a cooked meat matrix is not universally shared across all 2-alkylthiazolidines; while shorter-chain homologs such as 2-methylthiazolidine have also been detected in heated cysteine-containing food systems, the specific C8 branched variant has documented provenance specifically in beef fat. The compound's presence as a genuine thermal degradation product of cysteine–aldehyde interactions in meat establishes its eligibility for 'natural-identical' flavor status in jurisdictions that recognize compounds identified in natural food sources, as opposed to purely synthetic thiazolidines that lack verified natural occurrence data.

Food authentication Natural-identical flavor Meat aroma chemistry

Optimal Research and Industrial Application Scenarios for 2-(1-Methylbutyl)thiazolidine (CAS 40790-75-8) Based on Quantitative Differentiation Evidence


GC-MS Reference Standard for Isomer-Specific Identification in Meat Flavor Profiling

The 42-unit Kovats retention index gap between 2-(1-methylbutyl)thiazolidine (RI 1254) and 2-pentylthiazolidine (RI 1296) on DB-1 columns [1] makes this compound an essential isomer-specific reference standard for laboratories performing GC-MS characterization of meat flavor volatiles. When analyzing complex headspace extracts from cooked beef, pork, or process flavorings—where multiple C8 thiazolidine isomers may co-occur—the branched isomer's distinct RI of 1254 allows unambiguous peak assignment, preventing misidentification that could compromise flavor authenticity assessments or regulatory compliance documentation. Method developers should use this compound to calibrate retention time windows and to verify that chromatographic resolution between branched and straight-chain C8 thiazolidine isomers is maintained after column aging or method transfer between instruments.

Industrial Vacuum Distillation and Safety-Compliant Storage of Branched-Chain Thiazolidine Flavor Ingredients

The 7.0°C lower boiling point (238.1°C vs 245.1°C at 760 mmHg) and 4.3°C lower flash point (97.8°C vs 102.1°C) of 2-(1-methylbutyl)thiazolidine relative to its straight-chain isomer [1] have direct implications for industrial-scale purification and storage. Process engineers designing vacuum distillation protocols for this compound can target lower heating mantle temperatures, reducing thermal degradation risk and energy consumption. Conversely, the lower flash point necessitates storage in temperature-controlled environments below 30–35°C (with a safety margin below the 97.8°C flash point) and the use of flame-proof equipment in handling areas—requirements that may differ from those specified for the higher-flash-point n-pentyl isomer. Procurement specifications should explicitly state the expected boiling point range to distinguish the branched isomer from the straight-chain variant upon receipt.

Natural-Identical Beef Flavor Formulation Supported by Documented Food Occurrence

The verified identification of 2-(1-methylbutyl)thiazolidine in overheated beef fat headspace [1] provides a regulatory foundation for its use as a 'natural-identical' flavoring substance in jurisdictions that recognize compounds detected in natural food sources. Flavor houses developing authentic beef, roasted meat, or bouillon-type flavor formulations can cite the Umano and Shibamoto (1987) reference as evidence of natural occurrence when preparing regulatory dossiers or customer documentation. This stands in contrast to structurally analogous 2-alkylthiazolidines for which no published food occurrence data exist, which would be classified as artificial flavoring substances and face different labeling and market acceptance hurdles. When procuring this compound for natural-identical flavor applications, requesting a certificate of analysis that includes GC-MS confirmation of identity (RI ~1254 on DB-1) alongside the natural occurrence literature reference provides a defensible documentation trail for regulatory audits.

Method Development for Multi-Analyte Thiazolidine Profiling Using Systematic Retention Index Calibration

The comprehensive retention index dataset spanning C4–C8 2-alkylthiazolidines on DB-1 columns—all measured under identical conditions in a single study [1]—enables analytical laboratories to construct calibrated retention index ladders for multi-analyte thiazolidine profiling in food, flavor, and Maillard reaction research. 2-(1-Methylbutyl)thiazolidine (RI 1254) occupies a strategically valuable mid-to-late elution position, clearly resolved from both 2-(1-methylpropyl)thiazolidine (RI 1160, Δ = 94 units) and 2-pentylthiazolidine (RI 1296, Δ = 42 units). Researchers investigating the formation kinetics of thiazolidines from branched vs straight-chain aldehydes in cysteine-containing model systems can use this compound as a retention-index-anchored internal standard, enabling reliable inter-sample and inter-laboratory comparison of relative formation yields without requiring isotopically labeled analogs.

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